molecular formula C21H24ClN3O3S B2639559 N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216912-90-1

N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2639559
CAS No.: 1216912-90-1
M. Wt: 433.95
InChI Key: VZVCVUIIWXJGAJ-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic organic compound that belongs to the benzothiazole family. This compound is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. Its unique structure, which includes a benzothiazole ring, a methoxy group, and a morpholinoethyl side chain, contributes to its wide range of applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride typically involves the following steps :

    Formation of 2-amino benzothiazole: This is achieved by reacting o-aminothiophenol with carbon disulfide and an oxidizing agent.

    Coupling with 4-methoxybenzoyl chloride: The 2-amino benzothiazole is then coupled with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the intermediate benzamide.

    Alkylation with 2-chloroethyl morpholine hydrochloride: The intermediate benzamide is further reacted with 2-chloroethyl morpholine hydrochloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride has a wide range of applications in scientific research :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anti-inflammatory and antimicrobial agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways . For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share the benzothiazole core but differ in their side chains.

    N-(benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)ethylamino benzamides: These derivatives have a piperidine moiety instead of a morpholine group.

Uniqueness

N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its methoxy group enhances its anti-inflammatory properties, while the morpholinoethyl side chain contributes to its antimicrobial activity.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-methoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S.ClH/c1-26-17-8-6-16(7-9-17)20(25)24(11-10-23-12-14-27-15-13-23)21-22-18-4-2-3-5-19(18)28-21;/h2-9H,10-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVCVUIIWXJGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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